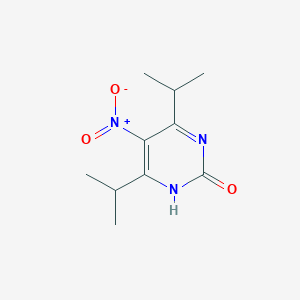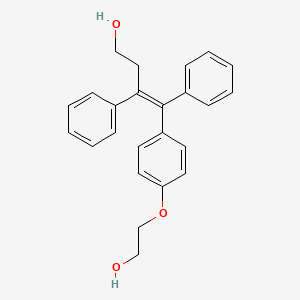
1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-p-phenoxybenzylamine hydrochloride: is a chemical compound known for its applications in various scientific fields. It is a derivative of phenoxybenzamine, which is widely used as an alpha-adrenergic antagonist. This compound has garnered interest due to its potential therapeutic applications and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of phenoxybenzylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality in industrial production.
化学反応の分析
Types of Reactions: Alpha-Methyl-p-phenoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
Alpha-Methyl-p-phenoxybenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its role as an alpha-adrenergic antagonist.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, the compound inhibits their activity, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to that of phenoxybenzamine, which is known for its long-lasting alpha-blocking effects .
類似化合物との比較
Phenoxybenzamine: A non-selective, irreversible alpha blocker used in the treatment of hypertension and pheochromocytoma.
Dibenzyline: Another alpha-adrenergic antagonist with similar pharmacological properties.
Uniqueness: Alpha-Methyl-p-phenoxybenzylamine hydrochloride is unique due to its specific methylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-(4-phenoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMZVOJIMQGBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55005-33-9 |
Source


|
| Record name | Benzenemethanamine, α-methyl-4-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55005-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)




![(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B8228357.png)






